molecular formula C16H13BrO3 B1291787 3-Bromo-4'carboethoxybenzophenone CAS No. 746651-79-6

3-Bromo-4'carboethoxybenzophenone

Cat. No. B1291787
M. Wt: 333.18 g/mol
InChI Key: SUSROWJLKMKIOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . Similarly, the synthesis of benzothiophene derivatives includes a conjugate addition-elimination sequence . These methods could potentially be adapted for the synthesis of "3-Bromo-4'carboethoxybenzophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using spectroscopic techniques and X-ray diffraction . The study of "4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol" provides an example of how spectroscopic methods and single-crystal X-ray diffraction can be used to determine the structure and intermolecular interactions of such compounds . These techniques could be applied to analyze the molecular structure of "3-Bromo-4'carboethoxybenzophenone".

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution with rearrangement . The reaction between "3-Bromo-2-nitrobenzo[b]thiophene" and amines demonstrates the complexity of such reactions and the potential for unexpected products . This information could be relevant when considering the reactivity of "3-Bromo-4'carboethoxybenzophenone" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be quite diverse. For instance, "4-bromobenzophenone" exhibits polymorphism, which affects its melting point and stability . Schiff base monomers derived from "4-bromobenzaldehyde" have been studied for their thermal, optical, electrochemical, and fluorescent properties . These findings could inform the analysis of similar properties in "3-Bromo-4'carboethoxybenzophenone".

Relevant Case Studies

Case studies involving brominated aromatic compounds include the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors , and the synthesis and characterization of poly(iminophenol)s derived from "4-bromobenzaldehyde" . Additionally, the antioxidant and anticholinergic activities of bromophenol derivatives have been investigated . These studies provide examples of the potential applications and biological activities of brominated aromatic compounds, which could be relevant to "3-Bromo-4'carboethoxybenzophenone".

Scientific Research Applications

Environmental Presence and Toxicology of Brominated Compounds

Brominated compounds, such as 2,4,6-Tribromophenol, have been extensively studied for their environmental concentrations and toxicology. These compounds are used in various applications, including as intermediates in the synthesis of brominated flame retardants, pesticides, and as natural products of some aquatic organisms. Their ubiquity in the environment raises concerns about their toxicokinetics and toxicodynamics, highlighting the need for further research on their impact (Koch & Sures, 2018).

Health Effects of Brominated Dioxins and Furans

The health effects of brominated dioxins and furans, byproducts of combustion of brominated compounds, resemble those of their chlorinated counterparts, including hepatic, dermal, and gastrointestinal toxicities. These findings emphasize the significant health risks associated with exposure to brominated flame retardants and their degradation products (Mennear & Lee, 1994).

Novel Brominated Flame Retardants

With the increasing use of novel brominated flame retardants (NBFRs), research has focused on their occurrence in indoor air, dust, consumer goods, and food. These compounds, including 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and others, have been detected at significant levels, necessitating further study on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

Toxicological Impact and Environmental Persistence

Brominated flame retardants contribute to the formation of toxic dioxins and furans during fires and combustion, presenting health hazards due to their persistence and bioaccumulation in the environment. The review of their formation mechanisms, emissions, and toxic effects underscores the complexity of assessing and managing the risks associated with these compounds (Zhang, Buekens, & Li, 2016).

properties

IUPAC Name

ethyl 4-(3-bromobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-2-20-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSROWJLKMKIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641433
Record name Ethyl 4-(3-bromobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4'carboethoxybenzophenone

CAS RN

746651-79-6
Record name Ethyl 4-(3-bromobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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